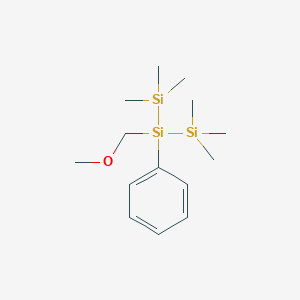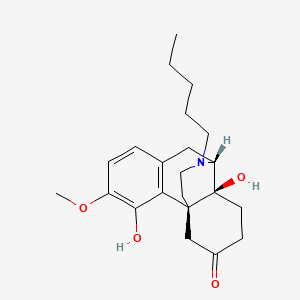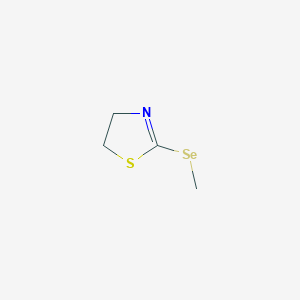
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is an organoselenium compound characterized by the presence of a selenium atom bonded to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of a thiazole derivative with a methylselanyl reagent. One common method includes the use of methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming selenoxides or selenones depending on the oxidizing agent used.
Reduction: The compound can be reduced to form selenides, often using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Methylselanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential anticancer properties due to the role of selenium in cancer prevention and therapy.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which are involved in various cellular processes, including antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
- 2-Methylselanyl-1-phenylethanol
- 2-Amino-3-selanyl butanoic acid
- 2-Amino-3-(methylselanyl) butanoic acid
Comparison: 2-(Methylselanyl)-4,5-dihydro-1,3-thiazole is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other organoselenium compounds
Properties
CAS No. |
112335-53-2 |
|---|---|
Molecular Formula |
C4H7NSSe |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-methylselanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C4H7NSSe/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |
InChI Key |
JMLAZVOPHQBCKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



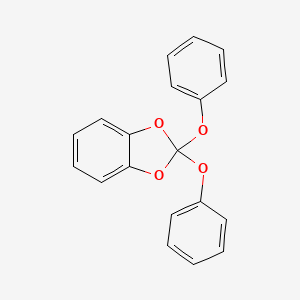
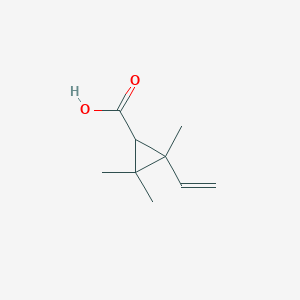
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
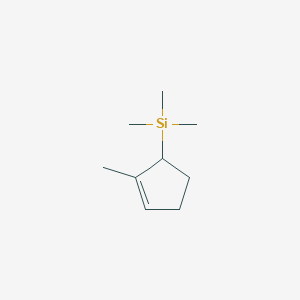
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
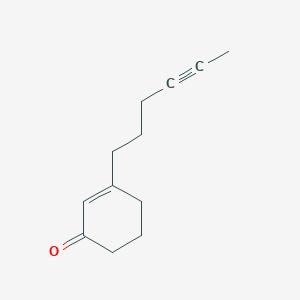
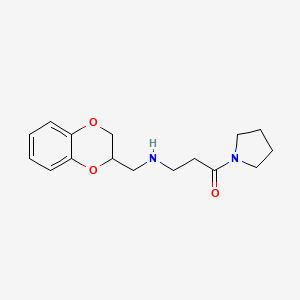
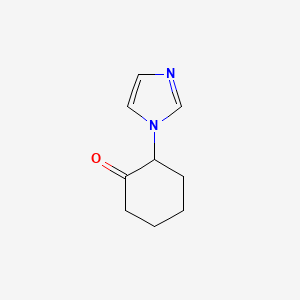
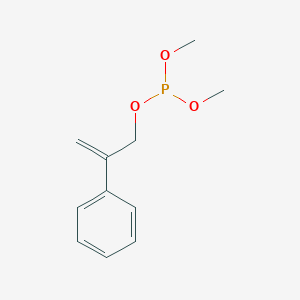
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)
